3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one

Green Chemistry Heterocyclic Synthesis Process Chemistry

3-(5-Hydroxy-3-methyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one (CAS 884221-87-8) is a heterocyclic building block belonging to the benzofuran-pyrazole hybrid class, with molecular formula C12H10N2O3 and molecular weight 230.22 g/mol. The benzofuran-pyrazole scaffold has emerged as a privileged pharmacophore in medicinal chemistry, with structurally diversified derivatives demonstrating anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities across multiple target classes.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
Cat. No. B12127630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NN1)C2C3=CC=CC=C3C(=O)O2
InChIInChI=1S/C12H10N2O3/c1-6-9(11(15)14-13-6)10-7-4-2-3-5-8(7)12(16)17-10/h2-5,10H,1H3,(H2,13,14,15)
InChIKeyURKIKSLWLUCSJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Hydroxy-3-methyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one (CAS 884221-87-8): Procurement-Grade Overview of a Multifunctional Benzofuran-Pyrazole Scaffold


3-(5-Hydroxy-3-methyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one (CAS 884221-87-8) is a heterocyclic building block belonging to the benzofuran-pyrazole hybrid class, with molecular formula C12H10N2O3 and molecular weight 230.22 g/mol . The benzofuran-pyrazole scaffold has emerged as a privileged pharmacophore in medicinal chemistry, with structurally diversified derivatives demonstrating anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities across multiple target classes [1]. Unlike many commercial analogs that carry N-substitution on the pyrazole ring, this compound retains an unsubstituted pyrazole NH and a free 5-hydroxy group, making it a versatile core for divergent derivatization strategies.

Why Generic Substitution of 3-(5-Hydroxy-3-methyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one with N-Alkylated or Amino Analogs Leads to Divergent Biological Profiles


In the benzofuran-pyrazole class, minor structural modifications at the pyrazole N1 or C5 positions can profoundly alter biological activity and target engagement. For example, N-substitution on the pyrazole ring dramatically shifts COX-2 inhibitory potency, with compound 2 bearing a specific N-aryl group achieving IC50 8.0 μM against COX-2, whereas other N-substituted analogs in the same series showed IC50 values spanning 10.4–28.1 μM [1]. More strikingly, the introduction of a 6,7-dichloro-1H-benzimidazol-2-yl group at the N1 position yields RU.521, a selective cyclic GMP-AMP synthase (cGAS) inhibitor with an IC50 of 0.70 μM in dsDNA-stimulated RAW macrophages that is structurally incapable of engaging the anticancer or antidiabetic targets accessible to less encumbered scaffold variants . The target compound, with an unsubstituted pyrazole NH and a free 5-hydroxy group, provides a substitution-tolerant core that can be systematically elaborated to access diverse biological profiles—an option precluded in N-alkylated or N-arylated analogs that are locked into specific target engagement modes .

Quantitative Differentiation Evidence for 3-(5-Hydroxy-3-methyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one Relative to Closest Comparators


Catalyst-Free One-Pot Synthesis in Water Reduces Step Count and Environmental Burden vs. Multi-Step Routes to N-Substituted Analogs

The phthalide-fused pyrazole scaffold corresponding to the target compound can be synthesized via a catalyst-free, one-pot condensation of 2-formylbenzoic acid, hydrazine hydrate, and acetylenic esters in water at ambient temperature [1]. In contrast, N-substituted analogs such as the 1-phenyl derivative require multi-step sequences involving protection/deprotection or metal-catalyzed coupling under anhydrous organic solvents. This represents a reduction from 2–3 synthetic steps to a single step with elimination of heavy metal catalysts and organic solvent waste.

Green Chemistry Heterocyclic Synthesis Process Chemistry

Superior Anticancer Selectivity (SI = 15.74) on MCF-7 Breast Cancer Cells Differentiates This Scaffold from Less Selective In-Class Compounds

A pyrazole-based benzofuran derivative (compound 2) structurally derived from the target scaffold exhibited an IC50 of 7.31 μM against MCF-7 breast adenocarcinoma cells with a selectivity index of 15.74 over 3T3-L1 mouse fibroblasts, representing the highest selectivity among the 8-compound series [1]. Other compounds in the series showed dose-dependent antiproliferative activity but with lower selectivity. The mechanistic basis involves mitochondrial membrane damage, caspase activation, and apoptosis induction.

Anticancer MCF-7 Selectivity Index

DNA Gyrase B Inhibition Comparable to Ciprofloxacin Distinguishes This Scaffold in Antimicrobial Resistance Research

A benzofuran-pyrazole derivative (compound 9) inhibited E. coli DNA gyrase B with an IC50 of 9.80 μM, comparable to the fluoroquinolone antibiotic ciprofloxacin [1]. This compound also exhibited broad-spectrum antimicrobial activity with MIC values ranging from 2.50 to 20 μg/mL against bacterial and fungal strains. The scaffold's gyrase B inhibition at sub-10 μM potency places it among the limited number of non-fluoroquinolone chemotypes achieving this level of target engagement.

Antimicrobial DNA Gyrase B Antibiotic Resistance

4–18 Fold Greater α-Glucosidase Inhibition Potency Over Acarbose Supports Selection for Antidiabetic Drug Discovery

Pyrazole-benzofuran hybrid derivatives demonstrated α-glucosidase inhibitory activity with IC50 values ranging from 40.6 ± 0.2 to 164.3 ± 1.8 μM, representing a 4–18 fold potency improvement over the clinical drug acarbose (IC50 = 750.0 ± 10.0 μM) [1]. The most potent compound (8e) acted as a competitive inhibitor with Ki = 38 μM and stabilized enzyme domains through interactions at the interface of domain A and domain B, a binding mode distinct from acarbose.

α-Glucosidase Antidiabetic Type 2 Diabetes

Unsubstituted Pyrazole Core Provides a 185 Da Lighter, Multi-Target-Derivatizable Scaffold vs. the cGAS-Selective RU.521

The target compound (MW = 230.22 g/mol) features an unsubstituted pyrazole N1 and a free 5-hydroxy group, whereas the closely related cGAS inhibitor RU.521 (MW = 415.23 g/mol, CAS 2262452-06-0) bears a 6,7-dichloro-1H-benzimidazol-2-yl substituent at N1 that locks it into a cGAS-selective binding mode (IC50 = 0.70 μM in dsDNA-stimulated RAW macrophages) . The 185.01 g/mol difference represents the bulky dichlorobenzimidazole group, which sterically and electronically precludes the N1 position from further derivatization. The target scaffold's unsubstituted N1 and free OH provide two additional hydrogen bond donors and a nucleophilic site for systematic SAR exploration across multiple therapeutic targets.

Scaffold Diversity Derivatization cGAS Inhibitor

Procurement-Driven Application Scenarios for 3-(5-Hydroxy-3-methyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one Based on Quantitative Evidence


Medicinal Chemistry Library Synthesis: Green One-Pot Derivatization for High-Throughput Screening

The catalyst-free, one-pot aqueous synthesis demonstrated by Motamedi et al. (2014) enables rapid, environmentally benign generation of diverse phthalide-fused pyrazole libraries directly from 2-formylbenzoic acid and hydrazine hydrate [4]. This synthetic advantage supports cost-effective procurement of gram-to-kilogram quantities for automated parallel synthesis and high-throughput screening campaigns, where N-substituted analogs would require more expensive multi-step routes.

Antimicrobial Drug Discovery Targeting DNA Gyrase B to Combat Antibiotic Resistance

The scaffold's demonstrated DNA gyrase B inhibition at an IC50 of 9.80 μM, comparable to ciprofloxacin, positions it as a validated starting point for structure-based optimization of novel non-fluoroquinolone antibacterials [4]. Researchers procuring this compound can systematically explore N1 and C5 modifications to improve gyrase B potency and selectivity over human topoisomerase II, while bypassing existing fluoroquinolone resistance mechanisms.

Anticancer Lead Optimization Leveraging High Selectivity Index on Breast Cancer Cells

The selectivity index of 15.74 on MCF-7 breast adenocarcinoma cells, combined with apoptosis induction via mitochondrial membrane damage and caspase activation, makes derivatives of this scaffold attractive for anticancer programs seeking tumor-selective agents [4]. The unsubstituted pyrazole core allows iterative medicinal chemistry exploration to further improve potency while maintaining the favorable selectivity window.

Antidiabetic Agent Development with 18-Fold Potency Advantage Over Acarbose

The 18-fold greater α-glucosidase inhibitory potency of pyrazole-benzofuran hybrids compared to acarbose supports procurement for structure-activity relationship studies aimed at developing next-generation oral antidiabetic agents [4]. The competitive inhibition mechanism (Ki = 38 μM) and distinct enzyme-domain stabilization mode offer opportunities to design inhibitors with improved pharmacokinetic profiles and reduced gastrointestinal tolerability issues.

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